REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4](O)=[O:5].[CH3:13][NH:14][CH3:15]>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4]([N:14]([CH3:15])[CH3:13])=[O:5]
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Name
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|
Quantity
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100 mg
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C(=CC=C1)OC
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Name
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|
Quantity
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420 μL
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Type
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reactant
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Smiles
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CNC
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was obtained
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Type
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EXTRACTION
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Details
|
after extraction
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Type
|
CUSTOM
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Details
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with ethyl acetate and purification by silica gel chromatography
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Name
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|
Type
|
|
Smiles
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NC1=C(C(=O)N(C)C)C(=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |